Cellular Potency vs. INH1 in Taxane-Resistant Breast Cancer
In a direct head-to-head comparison within the same study, CMP3a required a 3,333-fold lower concentration than the comparator NEK2 inhibitor INH1 to sensitize MDA-MB-231 taxane-resistant breast cancer cells to paclitaxel. This translates to a far superior in vitro therapeutic index [1].
| Evidence Dimension | Effective concentration for sensitization to paclitaxel in resistant cells |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | INH1 (10,000 nM) |
| Quantified Difference | 3,333-fold lower concentration (p<0.05 for both vs. vehicle) |
| Conditions | MDA-MB-231 taxane-resistant breast cancer cells; 4-day live cell count via trypan blue exclusion |
Why This Matters
A >3,000-fold improvement in cellular potency is a critical procurement differentiator, indicating that CMP3a can achieve the same biological effect with a vastly smaller amount of compound, reducing cost per experiment and potentially minimizing off-target effects.
- [1] PMC7165041. LIN9 and NEK2 are core regulators of mitotic fidelity that can be therapeutically targeted to overcome taxane resistance. Figure 7. View Source
